molecular formula C14H10BrN3O3 B6508407 5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide CAS No. 897616-59-0

5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide

Cat. No.: B6508407
CAS No.: 897616-59-0
M. Wt: 348.15 g/mol
InChI Key: DBSDHPMGLUFQJV-UHFFFAOYSA-N
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Description

5-Bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core fused with a furan-2-carboxamide group and a bromine substituent. Its structure combines nitrogen- and oxygen-containing heterocycles, which are common in bioactive molecules. The pyrido[1,2-a]pyrimidine scaffold is known for its planar, aromatic system that facilitates interactions with biological targets such as enzymes or nucleic acids .

This compound is hypothesized to inhibit kinases or other signaling proteins, making it a candidate for anticancer or antimicrobial drug development . However, its exact mechanism of action remains under investigation.

Properties

IUPAC Name

5-bromo-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3/c1-8-12(17-13(19)9-5-6-10(15)21-9)14(20)18-7-3-2-4-11(18)16-8/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDHPMGLUFQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 5-bromo-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide (hereafter referred to as Compound A ) with structurally related analogs. Key differences lie in substituent groups, core modifications, and biological activities.

Structural Analogues with Pyrido[1,2-a]Pyrimidine Cores
Compound Name Key Structural Features Biological Activity/Properties
Compound A - Bromine at furan-5 position
- 2-Methyl group on pyrido-pyrimidine core
Potential kinase inhibition; hypothesized anticancer/antimicrobial activity
4-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide - Benzamide group replaces furan-carboxamide
- Methyl substituent on benzene
Antimicrobial and anticancer activity due to benzamide’s lipophilicity
N-(4-Bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - Bromine on phenyl ring (vs. furan)
- Additional methyl groups on phenyl
Enhanced steric hindrance; potential for selective protein interactions
2-Ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide - Ethoxy group on benzene ring
- No halogen substituents
Improved solubility compared to halogenated analogs; moderate bioactivity

Key Observations :

  • Carboxamide Variations : Furan-carboxamide in Compound A introduces a rigid, planar structure, whereas benzamide derivatives (e.g., 4-methyl-N-{...}benzamide) enhance lipophilicity, aiding membrane permeability .
Heterocyclic Modifications Beyond Pyrido[1,2-a]Pyrimidine
Compound Name Core Structure Modifications Biological Activity/Properties
N-[2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide - Imidazo[1,2-a]pyrimidine core replaces pyrido-pyrimidine Strong kinase inhibition (e.g., c-KIT), validated in cancer models
5-Bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide - Thiazolo[3,2-a]pyrimidine core
- Additional methyl groups
Anti-inflammatory and analgesic effects due to thiazole’s sulfur atom
N-(5-Chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide - Furo[3,2-b]pyridine core
- Chloro and methoxy substituents
Enhanced metabolic stability; activity in neurological disorders

Key Observations :

  • Core Flexibility : Imidazo- and thiazolo-pyrimidine cores (e.g., thiazolo[3,2-a]pyrimidine) introduce sulfur or additional nitrogen atoms, altering electronic properties and target selectivity compared to Compound A .

Key Observations :

  • Bromine’s Impact: Compound A’s bromine increases molecular weight and synthetic complexity compared to non-halogenated analogs.
  • Solubility Trade-offs : Higher LogP values in halogenated derivatives suggest reduced aqueous solubility, which may limit bioavailability .

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